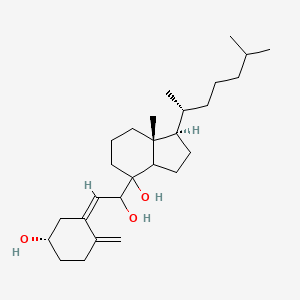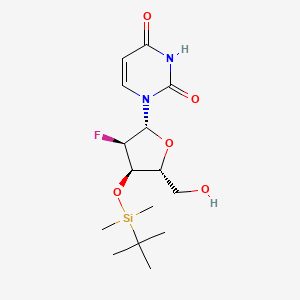![molecular formula C38H47NO11 B1436425 2-[2-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetic acid CAS No. 2230613-03-1](/img/structure/B1436425.png)
2-[2-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetic acid
Overview
Description
AP1867-2-(carboxymethoxy) is a synthetic compound based on the FKBP12F36V-directed ligand AP1867. It connects to the CRBN ligand through a linker to generate dTAG molecules. This compound is primarily used in research settings and is not intended for human consumption .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AP1867-2-(carboxymethoxy) involves the connection of the FKBP12F36V-directed ligand AP1867 to the CRBN ligand via a linker. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG300), with the addition of surfactants like Tween 80 .
Industrial Production Methods
the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with careful control of temperature, solvent purity, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
AP1867-2-(carboxymethoxy) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .
Scientific Research Applications
AP1867-2-(carboxymethoxy) has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in the synthesis of dTAG molecules, which are used to study protein degradation.
Biology: Used to investigate the role of specific proteins in cellular processes by selectively degrading target proteins.
Medicine: Potential applications in drug discovery and development, particularly in the study of diseases related to protein dysfunction.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
AP1867-2-(carboxymethoxy) exerts its effects by binding to the FKBP12F36V protein and the CRBN ligand, forming a dTAG molecule. This dTAG molecule then engages with the target protein, leading to its degradation. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation in cells .
Comparison with Similar Compounds
Similar Compounds
AP1867: The parent compound of AP1867-2-(carboxymethoxy), used as a ligand for FKBP12F36V.
CRBN Ligand: Another compound that binds to the CRBN protein, used in the synthesis of dTAG molecules.
PROTAC FKBP12-binding moiety 2: A similar compound that also binds to FKBP12F36V and CRBN
Uniqueness
AP1867-2-(carboxymethoxy) is unique in its ability to form dTAG molecules, which are highly effective in selectively degrading target proteins. This makes it a valuable tool in scientific research, particularly in the study of protein function and the development of new therapeutic strategies .
Properties
IUPAC Name |
2-[2-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H47NO11/c1-7-26(25-21-33(46-4)36(48-6)34(22-25)47-5)37(42)39-19-11-10-13-28(39)38(43)50-30(27-12-8-9-14-29(27)49-23-35(40)41)17-15-24-16-18-31(44-2)32(20-24)45-3/h8-9,12,14,16,18,20-22,26,28,30H,7,10-11,13,15,17,19,23H2,1-6H3,(H,40,41)/t26-,28-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXSZUBFOQLRNQ-BTIIJPOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H47NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
693.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



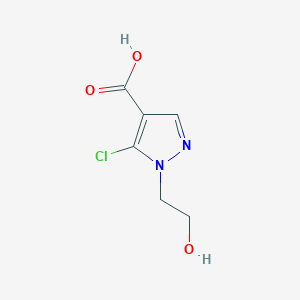
![3-[(2E)-but-2-en-1-yl]piperidin-2-one](/img/structure/B1436344.png)

![(5-{[(2-Methylprop-2-en-1-yl)amino]methyl}furan-2-yl)methanol](/img/structure/B1436347.png)
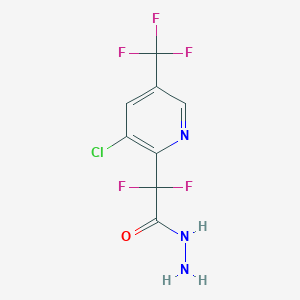


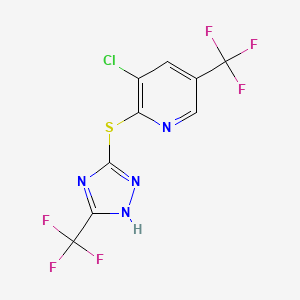
![Methyl 5-chloro-1-[(4-methylphenyl)sulfonyl]-1h-1,2,4-triazole-3-carboxylate](/img/structure/B1436358.png)
![3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1436360.png)

